molecular formula C8H15Cl3O2Si B025059 Tert-butyldimethylsilyl trichloroacetate CAS No. 108613-05-4

Tert-butyldimethylsilyl trichloroacetate

Cat. No. B025059
M. Wt: 277.6 g/mol
InChI Key: BCRSOMADFWLHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyldimethylsilyl trichloroacetate (TBDMS-TCA) is an important reagent in organic chemistry. It is widely used for protecting hydroxyl groups in organic synthesis. The compound is a colorless liquid that is stable under normal conditions. TBDMS-TCA has a number of advantages over other protecting groups, including its ease of use and its compatibility with a wide range of reaction conditions.

Mechanism Of Action

Tert-butyldimethylsilyl trichloroacetate works by reacting with the hydroxyl group of a molecule, forming a stable silyl ether. This protects the hydroxyl group from other reactions that may occur during the synthesis of a molecule. The protecting group can be easily removed under mild conditions, such as treatment with fluoride ions or mild acid. This allows the hydroxyl group to be exposed for further reactions.

Biochemical And Physiological Effects

Tert-butyldimethylsilyl trichloroacetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and is considered a safe reagent to use in organic synthesis. Tert-butyldimethylsilyl trichloroacetate has been shown to be compatible with a wide range of reaction conditions, making it a versatile reagent for organic chemists.

Advantages And Limitations For Lab Experiments

Tert-butyldimethylsilyl trichloroacetate has a number of advantages over other protecting groups. It is easy to use, compatible with a wide range of reaction conditions, and can be easily removed under mild conditions. The compound is also relatively stable under normal conditions, making it a useful reagent for long-term storage. However, there are some limitations to using Tert-butyldimethylsilyl trichloroacetate. It may not be suitable for protecting hydroxyl groups in certain molecules, and it may not be compatible with certain reaction conditions.

Future Directions

There are a number of future directions for research on Tert-butyldimethylsilyl trichloroacetate. One area of research could be the development of new synthetic methods for Tert-butyldimethylsilyl trichloroacetate. This could include the development of new catalysts or reaction conditions that improve the efficiency of the synthesis. Another area of research could be the development of new applications for Tert-butyldimethylsilyl trichloroacetate. This could include the synthesis of new bioactive compounds, or the development of new materials with unique properties. Overall, Tert-butyldimethylsilyl trichloroacetate is a versatile and useful reagent in organic chemistry, with a wide range of potential applications in scientific research.

Synthesis Methods

Tert-butyldimethylsilyl trichloroacetate can be synthesized by reacting tert-butyldimethylsilyl chloride with trichloroacetic acid in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of Tert-butyldimethylsilyl trichloroacetate and hydrochloric acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

Tert-butyldimethylsilyl trichloroacetate is widely used in organic synthesis as a protecting group for hydroxyl groups. It is particularly useful for protecting diols and polyols, as it can be easily removed under mild conditions. The compound has also been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. Tert-butyldimethylsilyl trichloroacetate has been used in a number of scientific research applications, including the synthesis of anti-cancer agents, antibiotics, and other bioactive compounds.

properties

CAS RN

108613-05-4

Product Name

Tert-butyldimethylsilyl trichloroacetate

Molecular Formula

C8H15Cl3O2Si

Molecular Weight

277.6 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 2,2,2-trichloroacetate

InChI

InChI=1S/C8H15Cl3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3

InChI Key

BCRSOMADFWLHEK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl

Pictograms

Corrosive

synonyms

tert-butyldimethylsilyl trichloroacetate

Origin of Product

United States

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